N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23-19-17(14(11-16(25)21-19)12-6-3-2-4-7-12)18(22-23)20-15(24)10-13-8-5-9-26-13/h2-9,14H,10-11H2,1H3,(H,21,25)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVKCJCRIQSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article focuses on the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-b]pyridine core.
- A thiophene ring.
- An acetamide functional group.
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Biological Activities
Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities, including:
- Analgesic Effects : Compounds in this class have shown promise in pain relief studies.
- Antimicrobial Properties : They possess activity against various pathogens, making them potential candidates for antibiotic development.
- Antipyretic Activity : Some derivatives have been reported to reduce fever effectively.
- Anxiolytic Effects : The compound may exhibit anxiety-reducing properties through modulation of neurotransmitter systems.
- Vasodilatory Effects : Certain analogs have been noted for their ability to dilate blood vessels.
- Inhibition of Phosphodiesterase 4B (PDE4B) : This enzyme plays a significant role in inflammatory responses and its inhibition could lead to anti-inflammatory effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reactions : The initial step often involves the condensation of 3-methyl-1-phenyl-pyrazolo-5-amines with activated carbonyl groups.
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted one-pot synthesis techniques that enhance yield and reduce reaction times .
- Purification and Characterization : Following synthesis, compounds are purified and characterized using techniques such as NMR and mass spectrometry.
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of a closely related pyrazolo[3,4-b]pyridine derivative in a rat model of pain induced by formalin injection. Results indicated significant pain reduction compared to control groups, suggesting potential for clinical application in pain management.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various pyrazolo[3,4-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pharmacokinetics
Research into the pharmacokinetics of this compound indicates that modifications to its chemical structure can enhance bioavailability and metabolic stability. Studies suggest that substituents on the pyridine nitrogen improve binding affinity and reduce metabolic degradation .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The structural elucidation is typically performed using techniques such as NMR and mass spectrometry to confirm the molecular formula and its unique structural features.
Biological Activities
The biological activities of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For example:
- In vitro studies have shown potent activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. It acts as a phosphodiesterase inhibitor, which is relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Key findings include:
- Reduction in inflammatory markers in cell models.
- Potential applications in managing chronic inflammatory diseases.
CNS Activity
This compound has shown promise in CNS-related applications:
- Preliminary studies indicate anxiolytic and analgesic properties.
- Further research is needed to explore its efficacy in treating anxiety disorders and pain management.
Case Studies
Several case studies highlight the practical applications of this compound:
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidin-4-ones :
- Example : 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (compounds 2–10, ).
- Comparison: Replacing the pyridine core with pyrimidinone increases hydrogen-bonding capacity due to the additional carbonyl group. This enhances interactions with biological targets but may reduce lipophilicity compared to the target compound’s pyridine core.
Imidazo[1,2-a]pyridines :
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().
- Comparison : The imidazole ring introduces a basic nitrogen, altering electronic properties and solubility. The target compound’s pyrazole ring, in contrast, may exhibit stronger π-π stacking interactions due to aromaticity .
Substituent Effects
Thiophene vs. Phenyl Groups :
- This contrasts with phenyl-substituted analogs (e.g., ), where steric bulk dominates .
- Phenacyl Thioethers () : Phenacyl groups introduce ketone functionalities, increasing polarity and reducing membrane permeability compared to the thiophene-acetamide group .
Methyl and Cyano Substituents:
- Methyl at Position 1 (Target Compound) : Steric shielding of the pyrazole nitrogen may reduce metabolic oxidation.
- Cyano Groups (): Electron-withdrawing cyano substituents decrease electron density at the pyridine core, affecting reactivity and intermolecular interactions .
Spectral and Physicochemical Data
NMR Profiling :
- Target Compound : The thiophene-acetamide group would show distinct proton signals in the δ 6.8–7.5 ppm range (thiophene protons) and δ 3.5–4.0 ppm (acetamide methylene) .
- Pyrazolo[3,4-d]pyrimidinones (): Additional carbonyl signals (δ 165–170 ppm in ¹³C NMR) distinguish them from the target compound’s pyridine core .
Solubility and Stability :
- The tetrahydro configuration in the target compound improves water solubility compared to fully aromatic analogs. However, the thiophene moiety may reduce stability under oxidative conditions .
Preparation Methods
Cu(II)-Catalyzed Formal [3 + 3] Cycloaddition
The pyrazolo[3,4-b]pyridine scaffold is synthesized via a copper(II) acetylacetonate-catalyzed [3 + 3] cycloaddition between 5-aminopyrazoles and α,β-unsaturated carbonyl compounds.
Reaction Conditions
- Catalyst : Copper(II) acetylacetonate (10 mol%)
- Solvent : Chloroform (CHCl₃)
- Temperature : Reflux (61°C)
- Yield : 85–90%
Mechanistic Insights
- Coordination of Cu(II) to the carbonyl oxygen activates the α,β-unsaturated system for nucleophilic attack.
- The 5-aminopyrazole attacks the β-carbon, forming a six-membered transition state.
- Rearomatization and elimination of water yield the bicyclic pyrazolo[3,4-b]pyridine.
Functionalization of the Pyrazolo[3,4-b]Pyridine Core
Introduction of the 3-Amino Group
The 3-amino substituent is installed via:
- Nitration : Treatment with HNO₃/H₂SO₄ at 0°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to yield the primary amine.
Key Intermediate : 3-Amino-1-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one.
Synthesis of 2-(Thiophen-2-yl)Acetamide
Acyl Chloride Formation
2-(Thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Reaction Conditions
Amide Coupling
The acyl chloride reacts with the 3-amino-pyrazolo[3,4-b]pyridine under Schotten-Baumann conditions:
Procedure
- Dissolve 3-amino intermediate (1 equiv) in THF.
- Add triethylamine (1.1 equiv) as a base.
- Slowly add 2-(thiophen-2-yl)acetyl chloride (1.05 equiv) at 0°C.
- Stir at room temperature for 15 h.
Workup
- Filter precipitated triethylammonium chloride.
- Wash with water and recrystallize from acetonitrile.
- Yield : 78–82%.
Optimization and Challenges
Solvent Effects on Cycloaddition
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Chloroform | 90 | 12 |
| Acetonitrile | 40 | 24 |
| Benzene | 40 | 18 |
| Methanol | <10 | 24 |
Data adapted from Cu(II)-catalyzed studies. Chloroform optimizes yield due to improved catalyst solubility and intermediate stabilization.
Purification Techniques
- Recrystallization Solvents : Ethanol (mp 154–156°C), acetonitrile.
- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) for intermediates.
Structural Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
